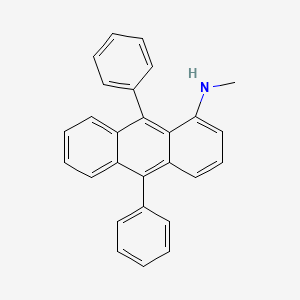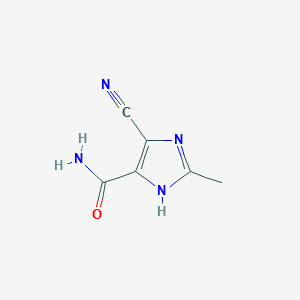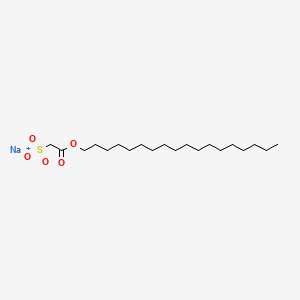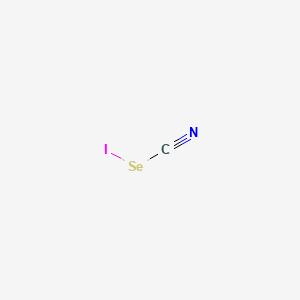
Iodine selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodine selenocyanate can be synthesized through the reaction of iodine with selenocyanate salts. One common method involves the use of iodine pentoxide (I2O5) as a reaction promoter under ambient conditions . This method is efficient and shows broad functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves the use of non-metal inorganic iodine pentoxide as a reaction promoter. This method is favored due to its simplicity, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Iodine selenocyanate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different selenium-containing compounds.
Reduction: It can be reduced to form selenides.
Substitution: this compound can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like iodine pentoxide and reducing agents like sodium borohydride. Reactions are typically carried out under ambient conditions or with mild heating .
Major Products Formed: The major products formed from reactions involving this compound include various organoselenium compounds, such as selenophenes, chromones, and pyrazolines .
Scientific Research Applications
Iodine selenocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of iodine selenocyanate involves its ability to participate in various chemical reactions, such as electrophilic and nucleophilic substitutions . These reactions allow this compound to interact with different molecular targets and pathways, leading to the formation of various bioactive compounds .
Comparison with Similar Compounds
Properties
CAS No. |
105918-66-9 |
|---|---|
Molecular Formula |
CINSe |
Molecular Weight |
231.89 g/mol |
IUPAC Name |
iodo selenocyanate |
InChI |
InChI=1S/CINSe/c2-4-1-3 |
InChI Key |
ZOYNPUUEIFFRNY-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)[Se]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


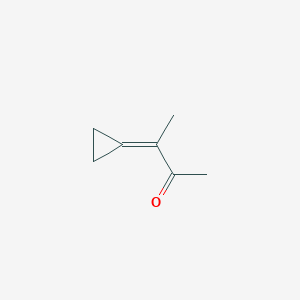
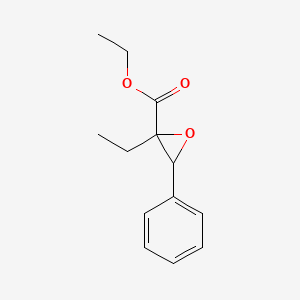
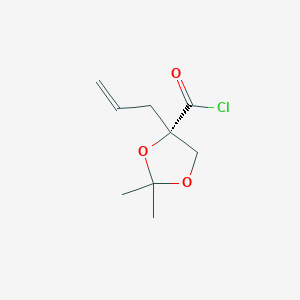
![Thymine,[methyl-3H]](/img/structure/B13805599.png)
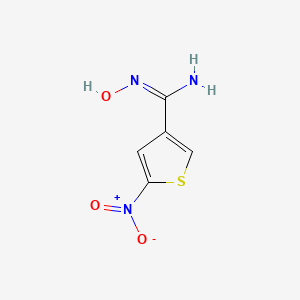
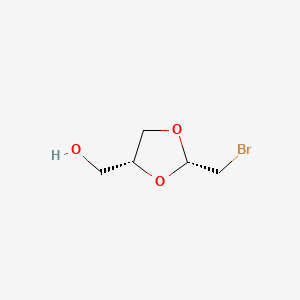
![1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-](/img/structure/B13805630.png)
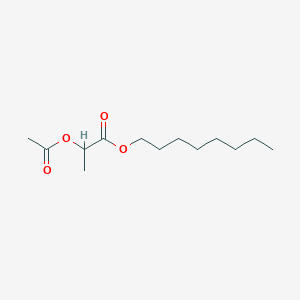
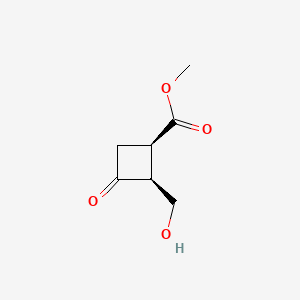
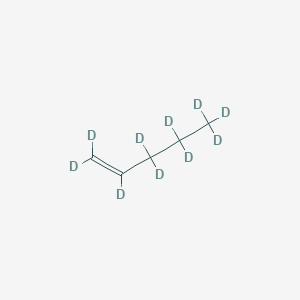
![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
